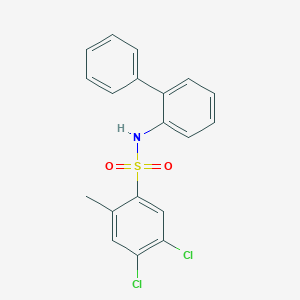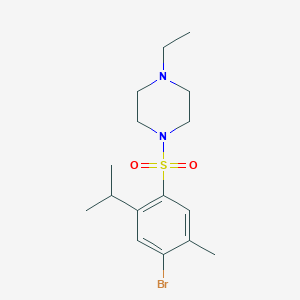
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "BDMS" and is used as a reagent in organic synthesis. BDMS is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dichloromethane.
作用机制
BDMS is known to inhibit the activity of carbonic anhydrase enzymes, which are important for maintaining the acid-base balance in the body. The inhibition of carbonic anhydrase enzymes by BDMS results in a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This mechanism of action has potential applications in the treatment of various diseases, including glaucoma and epilepsy.
Biochemical and Physiological Effects
BDMS has been shown to have various biochemical and physiological effects. In animal studies, BDMS has been shown to decrease the production of gastric acid, which can be useful in the treatment of gastric ulcers. BDMS has also been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
BDMS has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. BDMS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, BDMS has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling BDMS, and appropriate safety measures should be followed.
未来方向
There are several future directions related to BDMS that are worth exploring. One potential direction is the development of new synthetic methods for BDMS that are more efficient and environmentally friendly. Another potential direction is the investigation of the potential applications of BDMS in the treatment of various diseases, including glaucoma and epilepsy. Further studies are also needed to investigate the potential toxicity of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion
In conclusion, 4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has potential applications in various areas of scientific research. BDMS is used as a reagent in organic synthesis and has potential applications in the treatment of various diseases. BDMS inhibits the activity of carbonic anhydrase enzymes, which can lead to a decrease in the pH of body fluids. BDMS has several advantages as a reagent in lab experiments but also has some limitations, including its potential toxicity. Further studies are needed to investigate the potential applications of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
合成方法
The synthesis of BDMS involves a multi-step process that includes the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base. The reaction produces BDMS as a white crystalline solid with a yield of approximately 60%. The purity of BDMS can be increased by recrystallization from a suitable solvent.
科学研究应用
BDMS has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of BDMS is in the synthesis of various organic compounds. BDMS is used as a reagent in the synthesis of sulfonamides, which are important compounds in medicinal chemistry. BDMS has also been used in the synthesis of heterocyclic compounds, which have potential applications in the field of materials science.
属性
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl2NO3S/c1-16-3-2-13-17(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKXXUQRVSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)







